Bismuth(3+) vanadium monoxide
Description
Bismuth vanadium oxide, often referred to as bismuth vanadate (BiVO₄), is a ternary oxide with the chemical formula BiO₄V and a molecular weight of 323.92 g/mol . It crystallizes in a monoclinic scheelite structure, where bismuth occupies the cation site, and vanadium forms tetrahedral VO₄³⁻ units . This compound is notable for its visible-light-driven photocatalytic activity, making it a candidate for applications in solar energy conversion and environmental remediation . Additionally, BiVO₄ is recognized as an environmentally friendly pigment (Pigment Yellow 184) due to its non-toxic nature and vibrant color . Recent studies also highlight its role in promoting plant root growth by modulating reactive oxygen species and gene expression in Arabidopsis thaliana .
Properties
Molecular Formula |
BiOV+3 |
|---|---|
Molecular Weight |
275.921 g/mol |
IUPAC Name |
bismuth;oxovanadium |
InChI |
InChI=1S/Bi.O.V/q+3;; |
InChI Key |
CZDDNJRQGDOQMA-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].[Bi+3] |
Origin of Product |
United States |
Preparation Methods
Hydrothermal and Microwave-Assisted Hydrothermal Synthesis
Hydrothermal synthesis is a widely adopted method for producing BiVO₄ due to its ability to control crystallinity and morphology. In a microwave-assisted hydrothermal approach, Bi₂O₃ and V₂O₅ precursors are dissolved in nitric acid (HNO₃) at concentrations ranging from 0.5 M to 1 M. The mixture is subjected to microwave irradiation at 160–180°C for 60–120 minutes, yielding monoclinic BiVO₄ with crystallite sizes of 25–28 nm. The rapid heating in microwave systems enhances nucleation rates, leading to uniform particle distributions and reduced aggregation.
Key variables influencing this method include:
- Acid concentration : Higher HNO₃ concentrations (1 M) promote faster dissolution of precursors, accelerating BiVO₄ formation.
- Temperature and time : Prolonged heating at 180°C increases crystallite size and phase purity, as evidenced by XRD patterns matching JCPDS 14-0688.
A comparative study of hydrothermal durations (0–24 hours) revealed that 12-hour reactions produce monoclinic BiVO₄ with optimal photocatalytic activity, while extended periods (>14 hours) induce particle agglomeration.
Solid-State Reaction
The solid-state method involves high-temperature calcination of bismuth and vanadium precursors. For example, Bi₂O₃ and V₂O₇ are mixed in stoichiometric ratios and calcined at 700–850°C for 12 hours. This method yields γ-phase BiVO₄ with platelet morphologies, suitable for solid oxide fuel cells.
Advantages :
- Scalability for industrial production.
- High phase purity due to prolonged thermal treatment.
Limitations :
- Irregular particle sizes and limited surface area (5–10 m²/g).
- Energy-intensive compared to solution-based methods.
Molten Salt Synthesis
Molten salt synthesis (MSS) utilizes low-melting-point salt mixtures (e.g., NaCl-KCl) as reactive media. Bi₂O₃, V₂O₅, and dopant precursors (e.g., CoO, MnO₂) are ground with the salt mixture and heated at 550–700°C. The molten salt enhances ion diffusion, facilitating the formation of anisotropic BiVO₄ platelets with aspect ratios >5:1 (Figure 1).
Key parameters :
- Salt composition : Eutectic salts with melting points <680°C ensure homogeneous mixing.
- Dopant integration : Substitutional doping (e.g., Bi₁.₈Co₀.₂VO₄) improves ionic conductivity by 2–3 orders of magnitude.
Thermal Decomposition
Thermal decomposition of bismuth nitrate (Bi(NO₃)₃·5H₂O) and ammonium metavanadate (NH₄VO₃) at 400–600°C produces monoclinic BiVO₄ nanoparticles. This method avoids solvent use, reducing post-synthesis purification steps. However, uncontrolled decomposition rates often result in mixed-phase products (tetragonal + monoclinic).
Solvothermal and Sonochemical Routes
Solvothermal methods employ organic solvents (e.g., ethylene glycol) to regulate particle growth. For instance, Bi(NO₃)₃·5H₂O and NH₄VO₃ dissolved in ethylene glycol at 180°C for 6 hours form BiVO₄ nanorods with enhanced surface areas (~35 m²/g). Sonochemical synthesis uses ultrasonic waves to generate cavitation, promoting rapid nucleation of sub-50 nm particles.
Comparative Analysis of Synthesis Methods
Influence of Synthesis Parameters on Photocatalytic Performance
BiVO₄'s efficiency in photocatalytic water splitting correlates with its synthesis conditions:
- Microwave-hydrothermal BiVO₄ : Achieves oxygen evolution rates of 120 μmol/h under visible light, attributed to high crystallinity and reduced defect densities.
- Molten salt-derived BiVO₄ : Displays 90% degradation of Rhodamine B in 90 minutes due to enhanced charge carrier mobility.
- Solvothermal nanorods : Exhibit 40% higher activity than solid-state samples, linked to increased surface active sites.
Chemical Reactions Analysis
Types of Reactions: Bismuth vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic oxidation reactions under visible light irradiation .
Common Reagents and Conditions:
Reduction: BiVO₄ can also participate in reduction reactions, where it reduces metal ions in solution to their elemental forms.
Substitution: Substitution reactions involving BiVO₄ typically occur in solid-state reactions where other metal ions replace bismuth or vanadium in the crystal lattice.
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in photocatalytic oxidation, the primary products are carbon dioxide and water, resulting from the complete mineralization of organic pollutants .
Scientific Research Applications
Bismuth vanadium oxide (BiVO4), also known as bismuth vanadate, is a chemical compound with various applications, including use as a pigment, in coatings, and as a photocatalyst .
Chemical and Physical Properties
Bismuth vanadium oxide has the following properties:
- Molecular Formula: BiH2OV
- Molecular Weight: 277.94
- Melting Point: 500°C
- Density: 6.250
- Solubility: Insoluble in water, soluble in acid solutions
- Color: Red to yellow
- Form: Powder
- Refractive Index: n20/D 2.45
Applications
- Pigment: Bismuth vanadium oxide is used as a pigment because of its hiding power in paints, coatings, and plastic and rubber products .
- Photocatalyst: Bismuth vanadate is an n-type semiconductor applicable as a photocatalyst for solar water splitting .
- Radiative Cooling: Bismuth oxide has been used to develop a scalable colored surface high in solar reflectance and heat emissivity for passive radiative cooling . A non-toxic paint demonstrated a reflectance of 99% and emittance of 97% . Field tests of the coating exhibited significant cooling power, which reflected the potential for further development of colored surfaces practical for large-scale radiative cooling applications .
- Medical Devices: Bismuth oxide is used in dental materials to increase their opacity to X-rays, specifically in hydraulic silicate cements (HSC) . It has been used in mineral trioxide aggregate (MTA) from 10 to 20% by mass with a mixture of mainly di- and tri-calcium silicate powders . HSC is used for dental treatments such as apicoectomy, apexification, pulp capping, pulpotomy, pulp regeneration, internal repair of iatrogenic perforations, repair of resorption perforations, root canal sealing, and obturation .
Mechanism of Action
The mechanism by which bismuth vanadium oxide exerts its photocatalytic effects involves the absorption of visible light, which generates electron-hole pairs in the semiconductor material. These photogenerated electrons and holes migrate to the surface of BiVO₄, where they react with adsorbed water or oxygen molecules to produce reactive radical species such as hydroxyl radicals (•OH) and superoxide anions (O₂•−) . These radicals are highly reactive and can oxidize organic pollutants, leading to their degradation and mineralization .
Comparison with Similar Compounds
Structural and Compositional Differences
| Compound | Formula | Crystal Structure | Key Structural Features |
|---|---|---|---|
| Bismuth Vanadate | BiVO₄ | Monoclinic scheelite | VO₄³⁻ tetrahedra; Bi³+ in distorted coordination |
| Bismuth Molybdate | Bi₂MoO₆ | Layered perovskite | MoO₆ octahedra; Bi³+ in fluorite-like layers |
| Vanadium Pentoxide | V₂O₅ | Orthorhombic | V₂O₅ layers with edge-sharing VO₅ pyramids |
| Bismuth Trioxide | Bi₂O₃ | Polymorphic (α, δ, etc.) | Bi³+ in fluorite or defect-fluorite structures |
Key Insights :
Electronic and Photocatalytic Properties
Key Insights :
Catalytic Performance and Selectivity
Key Insights :
Toxicity and Environmental Impact
Key Insights :
- BiVO₄’s low toxicity makes it preferable for consumer products and environmental applications, contrasting sharply with V₂O₅’s hazards .
Biological Activity
Bismuth(3+) vanadium monoxide, a compound formed from bismuth and vanadium in the +3 oxidation state, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.
This compound can be represented by the formula BiVO. It is characterized by its unique electronic structure which influences its interaction with biological systems. The compound exhibits a molar mass of approximately 93.13 g/mol and can form various coordination complexes with biomolecules.
| Property | Value |
|---|---|
| Molar Mass | 93.13 g/mol |
| Oxidation States | +3 (Bismuth), +2 (Vanadium) |
| Chemical Formula | BiVO |
The biological activity of bismuth and vanadium compounds has been linked to their ability to interact with various biomolecules, such as proteins and nucleic acids. Vanadium compounds, in particular, have been studied for their insulin-mimetic properties and potential antitumor activities.
- Insulin-Mimetic Activity : Vanadium complexes have shown the ability to mimic insulin by promoting glucose uptake in cells. For instance, sodium vanadate has been documented to enhance insulin sensitivity in diabetic models .
- Antitumor Effects : Research indicates that vanadium compounds can induce cytotoxic effects on cancer cells. A study demonstrated that V(III)-cysteine complexes exhibited significant cytotoxicity towards hepatoma cells, reducing cell viability by 70% at a concentration of 100 μM .
Case Study 1: Cytotoxicity of Vanadium Complexes
In a study involving hepatoma Morris 5123 cells, solutions containing V(III) complexes were administered, resulting in notable reductions in cell viability. The mechanism was attributed to the induction of oxidative stress and apoptosis in tumor cells .
Case Study 2: Insulin Sensitivity Enhancement
A clinical trial evaluated the effects of vanadium supplementation on insulin sensitivity in type 2 diabetes patients. Results indicated improved glucose metabolism and reduced fasting blood glucose levels, suggesting therapeutic potential for managing diabetes .
Toxicological Considerations
While bismuth and vanadium compounds show promising biological activities, they are not without toxicity concerns. The inhalation of vanadium pentoxide has been associated with respiratory issues, including lung inflammation and fibrosis . Long-term exposure studies in animal models have highlighted the need for careful dose management to mitigate adverse effects.
Table 2: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Inhalation Studies | Lung lesions observed at high concentrations |
| Long-term Exposure | Neurotoxic effects noted in animal models |
Q & A
Q. What are the established protocols for synthesizing Bismuth(3+) vanadium monoxide (BiVO₄) with high phase purity?
BiVO₄ synthesis typically employs solid-state reactions or hydrothermal methods. For phase-purity control:
- Solid-state synthesis : Mix stoichiometric Bi₂O₃ and V₂O₅ at 700–800°C under controlled O₂ flow to avoid vanadium reduction .
- Hydrothermal synthesis : Use Bi(NO₃)₃·5H₂O and NH₄VO₃ precursors in acidic media (pH 2–4) at 150–200°C for 12–24 hours. Adjusting pH and temperature minimizes secondary phases like Bi₂V₄O₁₁ .
- Characterization : Confirm phase purity via XRD (JCPDS 14-0688) and Raman spectroscopy (bands at 825 cm⁻¹ for V-O symmetric stretching) .
Q. How can structural defects in BiVO₄ be systematically characterized?
Defect analysis involves:
- XPS : Identify oxygen vacancies (O 1s peak at ~531 eV) and cation oxidation states (Bi 4f₇/₂ at 159 eV for Bi³⁺; V 2p₃/₂ at 516.5 eV for V⁵⁺) .
- Photoluminescence (PL) spectroscopy : Emission peaks at 450–550 nm correlate with oxygen vacancy density .
- DFT modeling : Simulate vacancy formation energies to predict defect stability under varying synthesis conditions .
Q. What thermodynamic properties of BiVO₄ are critical for stability assessment in oxidative environments?
Key data includes:
- Heat capacity : Shomate equation parameters for BiVO₄ (e.g., Cp° = A + B·T + C·T²) derived from NIST-compatible calorimetry .
- Phase transitions : Monoclinic-to-tetragonal transitions occur at ~400–500°C, impacting catalytic stability .
- Oxidative stability : BiVO₄ decomposes above 800°C in air, forming Bi₂O₃ and V₂O₅ .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in BiVO₄’s photocatalytic efficiency across studies?
Contradictions arise from:
- Surface vs. bulk effects : High surface oxygen vacancies enhance charge separation but may trap carriers if excessive .
- Cocatalyst integration : Pt or Co₃O₄ loading improves H₂O oxidation kinetics but can block active sites if unevenly dispersed .
- Light absorption mismatch : Bandgap tuning (e.g., Mo/W doping) shifts absorption edges but may introduce recombination centers .
Q. How do interfacial electronic interactions in BiVO₄ heterostructures influence charge transport?
Recent studies on VSe₂/Bi₂Se₃ heterostructures reveal:
- Flat band formation : Interface-induced electronic states reduce carrier mobility but enhance light absorption .
- Band alignment : Type-II heterojunctions (e.g., BiVO₄/WO₃) improve charge separation, validated via UPS and Kelvin probe .
- Operando spectroscopy : Time-resolved PL tracks carrier lifetimes (<10 ns in pure BiVO₄ vs. >50 ns in heterostructures) .
Q. What computational approaches resolve contradictions in BiVO₄’s catalytic active sites?
Conflicting reports on Bi³⁺ vs. V⁵⁺ active sites are addressed by:
- DFT + Hubbard U correction : Predicts V-O-Bi bridges as primary active sites for OER (overpotential η = 0.6–0.8 V) .
- Ab initio molecular dynamics (AIMD) : Simulates pH-dependent surface reconstruction, showing Bi termination at pH < 3 .
- Machine learning : Trains models on EXAFS data to correlate local coordination with activity trends .
Methodological Challenges
Q. How can researchers mitigate batch-to-batch variability in BiVO₄ synthesis?
Strategies include:
- Precursor pre-treatment : Anneal Bi(NO₃)₃·5H₂O at 120°C to remove hydration variability .
- In situ monitoring : Use Raman spectroscopy during hydrothermal synthesis to track phase evolution .
- Statistical design of experiments (DoE) : Optimize parameters (pH, temperature, precursor ratio) via response surface methodology .
Q. What advanced characterization techniques resolve ambiguities in BiVO₄’s defect chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
